molecular formula C16H17NO B14570828 [2-Methyl-5-(propan-2-yl)phenyl](pyridin-4-yl)methanone CAS No. 61496-10-4

[2-Methyl-5-(propan-2-yl)phenyl](pyridin-4-yl)methanone

Cat. No.: B14570828
CAS No.: 61496-10-4
M. Wt: 239.31 g/mol
InChI Key: LBEPHIKGQKGEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(propan-2-yl)phenylmethanone is an organic compound that features a phenyl ring substituted with a methyl group and an isopropyl group, as well as a pyridinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in DMF to yield the intermediate 1-phenyl-1,4-pentanedione . This intermediate can then undergo further reactions to introduce the pyridinyl group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

2-Methyl-5-(propan-2-yl)phenylmethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-5-(propan-2-yl)phenylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(propan-2-yl)phenylmethanone is unique due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61496-10-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C16H17NO/c1-11(2)14-5-4-12(3)15(10-14)16(18)13-6-8-17-9-7-13/h4-11H,1-3H3

InChI Key

LBEPHIKGQKGEHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.